Cas no 94-45-1 (6-ethoxy-1,3-benzothiazol-2-amine)

6-ethoxy-1,3-benzothiazol-2-amine structure
94-45-1 structure
Nombre del producto:6-ethoxy-1,3-benzothiazol-2-amine
Número CAS:94-45-1
MF:C9H10N2OS
Megavatios:194.253500461578
MDL:MFCD00005788
CID:34747
PubChem ID:7192

6-ethoxy-1,3-benzothiazol-2-amine Propiedades químicas y físicas

Nombre e identificación

    • 2-Amino-6-ethoxybenzothiazole
    • 6-ethoxybenzothiazol-2-ylamine
    • 2-AMINO-6-ETHOXYBENZOTHIAZOLE HYDROCHLORIDE
    • 6-ethoxy-1,3-benzothiazol-2-amine
    • 6-Ethoxy-benzothiazol-2-ylamine
    • 6-Ethoxy-2-benzothiazolamine
    • 2-Benzothiazolamine, 6-ethoxy-
    • 6-Ethoxy-2-aminobenzothiazole
    • Benzothiazole, 2-amino-6-ethoxy-
    • 6-ethoxybenzo[d]thiazol-2-amine
    • KOYJWFGMEBETBU-UHFFFAOYSA-N
    • D621HZ191D
    • 6-ethoxybenzothiazole-2-ylamine
    • Amino-6-ethoxybenzothiazole, 2-
    • NSC28731
    • 2-Benzothiazolamine, 6-ethoxy- (9CI)
    • DSSTox_CID_4481
    • 6-Ethoxy-2-benzothiazolamine (ACI)
    • Benzothiazole, 1-amino-5-ethoxy- (3CI)
    • Benzothiazole, 2-amino-6-ethoxy- (6CI, 7CI, 8CI)
    • (6-Ethoxybenzothiazol-2-yl)amine
    • 6-Ethoxy-1,3-benzothiazol-2-ylamine
    • NSC 28731
    • EINECS 202-333-9
    • SCHEMBL233589
    • NSC-28731
    • DTXCID004481
    • ALBB-032571
    • NS00040405
    • EN300-16913
    • D82450
    • AS-15453
    • NCGC00091160-02
    • AKOS000104167
    • A0716
    • DTXSID9024481
    • 2-Amino-6-ethoxybenzothiazole, technical grade
    • UNII-D621HZ191D
    • 6-Ethoxy-1,3-benzothiazol-2-amine #
    • UPCMLD0ENAT5678737:001
    • DB-000683
    • AE-641/00784023
    • Z56821892
    • 6-ETHOXYBENZO(D)THIAZOL-2-AMINE
    • CAS-94-45-1
    • NCGC00258195-01
    • MFCD00005788
    • PD145341
    • 2-amino-6-ethoxy-benzothiazole
    • CHEMBL565755
    • F1911-0015
    • NCGC00091160-01
    • BENZOTHIAZOLE, 1-AMINO-5-ETHOXY-
    • SY049327
    • CS-0070177
    • Tox21_200641
    • NCGC00091160-03
    • 94-45-1
    • STK345978
    • Q27890210
    • Oprea1_138686
    • BIDD:GT0221
    • InChI=1/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11
    • MDL: MFCD00005788
    • Renchi: 1S/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11)
    • Clave inchi: KOYJWFGMEBETBU-UHFFFAOYSA-N
    • Sonrisas: N1C2C(=CC(=CC=2)OCC)SC=1N

Atributos calculados

  • Calidad precisa: 194.05100
  • Masa isotópica única: 194.051
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 2
  • Complejidad: 179
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 76.4
  • Carga superficial: 0
  • Xlogp3: 2.8
  • Recuento de constructos de variantes mutuas: 2

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.2164 (rough estimate)
  • Punto de fusión: 162.0 to 166.0 deg-C
  • Punto de ebullición: 356.1 °C at 760 mmHg
  • Punto de inflamación: 169.1 °C
  • índice de refracción: 1.6800 (estimate)
  • Coeficiente de distribución del agua: <0.1 g/100 mL at 23 ºC
  • Estabilidad / vida útil: Stable. Incompatible with strong oxidizing agents.
  • PSA: 76.38000
  • Logp: 2.85840
  • Disolución: Not determined
  • FEMA: 2420

6-ethoxy-1,3-benzothiazol-2-amine Información de Seguridad

6-ethoxy-1,3-benzothiazol-2-amine Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-ethoxy-1,3-benzothiazol-2-amine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-24854-5.0g
6-ethoxy-1,3-benzothiazol-2-amine
94-45-1 95%
5.0g
$29.0 2023-02-14
Enamine
EN300-16913-0.25g
6-ethoxy-1,3-benzothiazol-2-amine
94-45-1 95.0%
0.25g
$19.0 2025-03-21
Chemenu
CM158375-500g
6-Ethoxy-1,3-benzothiazol-2-amine
94-45-1 95%
500g
$443 2024-07-19
Ambeed
A748612-25g
2-Amino-6-ethoxybenzothiazole
94-45-1 97%
25g
$20.0 2025-02-21
Life Chemicals
F1911-0015-10g
6-ethoxy-1,3-benzothiazol-2-amine
94-45-1 95%
10g
$84.0 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A0716-500g
6-ethoxy-1,3-benzothiazol-2-amine
94-45-1 97.0%(T)
500g
¥3990.0 2022-06-10
Alichem
A059002962-1000g
2-Amino-6-ethoxybenzothiazole
94-45-1 95%
1000g
$512.82 2023-08-31
abcr
AB131361-500 g
2-Amino-6-ethoxybenzothiazole, 97%; .
94-45-1 97%
500 g
€510.60 2023-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A22450-5mg
6-Ethoxy-1,3-benzothiazol-2-amine
94-45-1 ,HPLC≥99%
5mg
¥288.0 2023-09-09
eNovation Chemicals LLC
D961267-100g
2-Benzothiazolamine, 6-ethoxy-
94-45-1 97%
100g
$85 2024-06-06

6-ethoxy-1,3-benzothiazol-2-amine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Acetic acid ;  10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ;  < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  pH 11, heated
Referencia
Pd-Catalyzed C-H Arylation of Benzothiazoles with Diaryliodonium Salt: One-Pot Synthesis of 2-Arylbenzothiazoles
Yang, Peng; Wang, Rui; Wu, Hui; Du, Zhengyin; Fu, Ying, Asian Journal of Organic Chemistry, 2017, 6(2), 184-188

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Acetic acid ;  > 0 °C; 15 min, 0 °C; 2 min, 0 °C; 10 min, rt; overnight, rt
Referencia
Synthesis, characterization and antimicrobial activity of 5,6-dimethyl thieno[2,3-d]pyrimidine derivatives
Patel, Himanshu D.; Patel, Paresh S.; Patel, Keshav C., Elixir International Journal, 2018, 49838, 49838-49842

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: Acetic acid ;  10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ;  < 10 °C; 2 - 4 h, rt
Referencia
Combination of bioactive moieties with different heteroatom(s): Application of the Suzuki cross-coupling reaction
Patel, Rahul V.; Patel, Jigar K.; Kumari, Premlata; Chikhalia, Kishor H., Heteroatom Chemistry, 2012, 23(4), 399-410

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Bromine Solvents: Ethanol ,  Acetic acid ;  1 h, reflux
Referencia
Synthesis and in-vitro biological evaluation of Schiff base and azetidinone of 6-ethoxy 2-aminobenzothiazole derivatives
Sathiya, A.; Sundara Pandian, M.; Palanivelu, M.; Packia Lakshmi, M.; Sathya Devi, S.; et al, World Journal of Pharmacy and Pharmaceutical Sciences, 2018, 7(2), 797-805

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Acetic acid ;  10 - 20 min, 0 °C
1.2 Reagents: Bromine Solvents: Acetic acid ;  < 10 °C; 2 - 3 h, rt
1.3 Reagents: Ammonia Solvents: Water ;  pH 11.0, rt
Referencia
Synthesis of benzimidazolyl-1,3,4-oxadiazol-2ylthio-N-phenyl (benzothiazolyl) acetamides as antibacterial, antifungal and antituberculosis agents
Patel, Rahul V.; Patel, Paresh K.; Kumari, Premlata; Rajani, Dhanji P.; Chikhalia, Kishor H., European Journal of Medicinal Chemistry, 2012, 53, 41-51

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Acetic acid ;  20 min, cooled; < 10 °C; 2 - 4 h, rt
1.2 Reagents: Ammonia Solvents: Water ;  pH 11, rt
Referencia
New quinolinyl-1,3,4-oxadiazoles: synthesis, in vitro antibacterial, antifungal and antituberculosis studies
Patel, Rahul V.; Kumari, Premlata; Chikhalia, Kishor H., Medicinal Chemistry, 2013, 9(4), 596-607

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: Acetic acid ;  10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ;  < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonia Solvents: Water ;  pH 11.0, heated
Referencia
Synthesis of coumarin-based 1,3,4-oxadiazol-2-ylthio-N-phenyl/benzothiazolyl acetamides as antimicrobial and antituberculosis agents
Patel, Rahul V.; Kumari, Premlata; Rajani, Dhanji P.; Chikhalia, Kishor H., Medicinal Chemistry Research, 2013, 22(1), 195-210

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Bromine ;  0 °C → rt; 3 - 24 h, rt
1.2 Reagents: Ammonia Solvents: Water ;  pH 10, rt
Referencia
Chagas Disease Drug Discovery: Multiparametric Lead Optimization against Trypanosoma cruzi in Acylaminobenzothiazole Series
Fleau, Charlotte; Padilla, Angel; Miguel-Siles, Juan; Quesada-Campos, Maria T.; Saiz-Nicolas, Isabel; et al, Journal of Medicinal Chemistry, 2019, 62(22), 10362-10375

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Iodobenzene dichloride Solvents: Chloroform
Referencia
Aryl iododichlorides
Neu, Richard, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1939, 72, 1505-12

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: Acetic acid ;  0 - 5 °C
1.2 Reagents: Bromine Solvents: Acetic acid ;  0 - 5 °C; 24 h, 0 - 5 °C
1.3 Reagents: Sodium carbonate ;  neutralized
Referencia
Synthesis and antibacterial activity of 1-(2-diazo-6-ethoxybenzothiazolyl) substituted benzene derivatives
Chaudhary, Manish; Pareek, Deepak; Anuja; Ojha, K. G.; Pareek, Arun, International Journal of Current Chemistry, 2010, 1(3), 175-179

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Bromine Solvents: Ethanol ,  Acetic acid ;  1 h, reflux; cooled
1.2 Reagents: Ammonia ;  basified
Referencia
Microwave promoted synthesis of pharmacologically active pyrazolidinonyl derivatives of benzothiazoles
Waghmode, Krishnakant T.; Shinde, Prachi K., Pharma Chemica, 2017, 9(22), 47-49

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Bromine Solvents: Ethanol ,  Acetic acid ,  Water ;  2 h, reflux
Referencia
Synthesis and docking studies of pyrazole-benzamide-benzothiazole conjugates as xanthine oxidase inhibitor candidates
Khadri M J, Nagesh; Ramu, Ramith; Al-Ghorbani, Mohammed ; Khanum, Shaukath Ara, Journal of Molecular Structure, 2023, 1290,

Métodos de producción 13

Condiciones de reacción
1.1 Solvents: Ethanol ;  reflux
Referencia
Exploration of novel ureidobenzothiazole library against neuroinflammation
Han, Minsoo; Park, Chan-Ho; Nam, Kee Dal; Cho, Sung-Woo; Hahn, Hoh-Gyu, Bulletin of the Korean Chemical Society, 2011, 32(10), 3805-3808

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium carbonate ,  Bromine Solvents: Ethyl acetate
Referencia
Synthetic drug studies. IV. Synthesis of sulfur-containing preparations
Kaufmann, H. P.; Weber, E., Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 1929, 267, 192-211

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Bromine
Referencia
Synthesis of some new biologically active benzothiazole derivatives containing benzimidazole and imidazoline moieties
Chaudhary, Manish; Pareek, Deepak; Pareek, Pawan K.; Kant, Ravi; Ojha, Krishan G.; et al, Bulletin of the Korean Chemical Society, 2011, 32(1), 131-136

Métodos de producción 16

Condiciones de reacción
1.1 Solvents: Ethanol ,  Acetic acid
Referencia
A further new method for the thiocyanation of organic compounds
Kaufmann, H. P.; Kuchler, K., Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1934, 67, 944-8

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Formic acid ,  Acetic acid ,  Bromine ;  -3 - 0 °C; overnight, 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 11, 0 °C
Referencia
2-Aminobenzothiazole derivatives: Search for new antifungal agents
Catalano, Alessia; Carocci, Alessia; Defrenza, Ivana; Muraglia, Marilena; Carrieri, Antonio; et al, European Journal of Medicinal Chemistry, 2013, 64, 357-364

6-ethoxy-1,3-benzothiazol-2-amine Raw materials

6-ethoxy-1,3-benzothiazol-2-amine Preparation Products

6-ethoxy-1,3-benzothiazol-2-amine Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94-45-1)6-ethoxy-1,3-benzothiazol-2-amine
A1237748
Pureza:99%
Cantidad:500g
Precio ($):368